molecular formula C9H7NO2 B8067211 Benzene, 4-ethynyl-1-methyl-2-nitro- CAS No. 676260-08-5

Benzene, 4-ethynyl-1-methyl-2-nitro-

Cat. No. B8067211
CAS RN: 676260-08-5
M. Wt: 161.16 g/mol
InChI Key: IPWWKDOYDIWAHY-UHFFFAOYSA-N
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Description

“Benzene, 4-ethynyl-1-methyl-2-nitro-” is a chemical compound with the molecular formula C9H7NO2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-ethynyl-1-methyl-2-nitro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions. For instance, 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .

Mechanism of Action

The mechanism of action for benzene derivatives generally involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

properties

IUPAC Name

4-ethynyl-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWKDOYDIWAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460797
Record name Benzene, 4-ethynyl-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-ethynyl-1-methyl-2-nitro-

CAS RN

676260-08-5
Record name Benzene, 4-ethynyl-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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